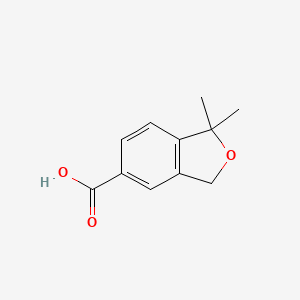

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a chemical compound with the CAS Number: 1093214-59-5 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . This compound is the starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents .Physical And Chemical Properties Analysis

This compound appears as a colorless or slightly yellow crystalline powder . It has good solubility and can dissolve in water and some organic solvents . It is relatively stable at room temperature, but it may decompose when exposed to high temperatures or when it comes into contact with specific substances .Scientific Research Applications

Biologically Active Compounds and Their Activities

Natural carboxylic acids, including benzofuran derivatives, exhibit a range of biological activities due to their structural diversity. For instance, studies have highlighted the significant antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids, demonstrating the influence of structural differences on bioactivity. Rosmarinic acid, for example, showed high antioxidant activity, while caffeic acid and cinnamic acid displayed notable antimicrobial properties. This suggests that the presence of hydroxyl groups and the carboxyl group in these molecules significantly affects their biological potential, including their cytotoxicity towards cancer cells by facilitating intermolecular interactions and metal ion chelation (Godlewska-Żyłkiewicz et al., 2020).

Benzofuran Derivatives in Organic Synthesis

Benzofuran derivatives serve as crucial intermediates in organic synthesis, offering pathways to various fine chemicals. The compound 5-Hydroxymethylfurfural (HMF), derived from carbohydrates, exemplifies the utility of benzofuran derivatives in synthesizing value-added chemicals, materials, and biofuels. HMF, in particular, showcases the potential of benzofuran structures to act as building blocks in creating complex molecules, highlighting the significance of functional groups in facilitating novel synthetic routes and enabling the incorporation of renewable carbon sources into target compounds (Fan et al., 2019).

Role in Sustainable Chemistry

The conversion of plant biomass into furan derivatives, including benzofuran compounds, is a pivotal area of research aiming at sustainable chemical production. Such derivatives are poised to replace non-renewable hydrocarbon sources extensively, indicating a major shift towards bio-based chemistry. HMF and its derivatives, including various benzofuran compounds, are explored for their applications in creating polymers, fuels, and other functional materials, underscoring the adaptability and importance of benzofuran structures in developing sustainable industrial processes (Chernyshev et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years . This suggests that the study and application of benzofuran compounds, including 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have promising future directions.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, which 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran derivatives have been shown to have significant inhibitory effects on certain kinases

Molecular Mechanism

Benzofuran derivatives have been shown to interact excellently with receptors

properties

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXWVOPFXKNUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)